molecular formula C23H33ClN4O8 B2469043 Pomalidomide 4'-PEG4-amine

Pomalidomide 4'-PEG4-amine

Cat. No.: B2469043
M. Wt: 529.0 g/mol
InChI Key: MKXCSQUCSKIOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Targeted Protein Degradation (TPD) as a Research Modality

Targeted Protein Degradation (TPD) is a revolutionary research and therapeutic strategy that utilizes the cell's own machinery to selectively eliminate specific proteins. revvity.com Unlike traditional methods that merely inhibit a protein's function, TPD results in the complete removal of the target protein. revvity.combiochempeg.com This approach has opened up new avenues for studying biological pathways and targeting proteins that were previously considered "undruggable". revvity.comrevvity.com The primary mechanism exploited by TPD is the ubiquitin-proteasome system (UPS), a natural cellular process for degrading damaged or unnecessary proteins. pharmafeatures.comcriver.comlifesensors.com

Principles and Advantages of PROteolysis-TArgeting Chimeras (PROTACs) in Academic Inquiry

PROTACs are heterobifunctional molecules at the forefront of TPD research. nih.govbmglabtech.com They consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. criver.comtandfonline.com This unique structure allows a PROTAC to bring the POI and the E3 ligase into close proximity, forming a ternary complex. nih.govamegroups.org This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the POI, marking it for degradation by the proteasome. nih.govnih.gov

The advantages of PROTACs in a research context are numerous:

Catalytic Activity: PROTACs act catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules. revvity.comnih.gov This allows for high potency at sub-stoichiometric concentrations. nih.govnih.gov

Targeting the "Undruggable" Proteome: Unlike traditional inhibitors that require a functional binding site, PROTACs only need to bind to their target with sufficient affinity to enable the formation of the ternary complex. biochempeg.comrevvity.com This expands the range of targetable proteins to include scaffolding proteins and other non-enzymatic proteins. revvity.com

Sustained Action: By eliminating the entire protein, PROTACs can lead to a more prolonged downstream effect compared to inhibitors, even after the PROTAC molecule has been cleared. biochempeg.com

Differentiation from Conventional Small Molecule Inhibitors in Research Contexts

The primary distinction between PROTACs and conventional small molecule inhibitors lies in their mechanism of action. biochempeg.comnih.gov Inhibitors function through an occupancy-driven model, where they must continuously bind to the active site of a protein to block its function. nih.govnih.gov This often requires high concentrations to achieve a therapeutic effect. biochempeg.com

In contrast, PROTACs operate catalytically to eliminate the target protein entirely. biochempeg.comnih.gov This event-driven pharmacology leads to several key differences:

FeatureConventional Small Molecule InhibitorsPROteolysis-TArgeting Chimeras (PROTACs)
Mechanism of Action Occupancy-driven inhibition of protein function. nih.govnih.govEvent-driven, catalytic degradation of the entire protein. biochempeg.comnih.gov
Target Scope Primarily enzymes and receptors with well-defined active sites. revvity.comBroader range of targets, including non-enzymatic and scaffolding proteins. revvity.comrevvity.com
Potency Requires stoichiometric or higher concentrations. biochempeg.comPotent at sub-stoichiometric concentrations. nih.govnih.gov
Effect on Protein Levels May lead to an accumulation of the target protein. nih.govResults in the complete removal of the target protein. biochempeg.comnih.gov
Durability of Effect Effect diminishes as the inhibitor is cleared. biochempeg.comCan have a sustained effect even after the PROTAC is cleared. biochempeg.com
Resistance Susceptible to resistance from mutations in the active site. revvity.comCan be effective against mutated proteins. revvity.com

The Ubiquitin-Proteasome System (UPS) and E3 Ubiquitin Ligases in Biological Research

The Ubiquitin-Proteasome System (UPS) is a fundamental regulatory pathway in eukaryotic cells responsible for maintaining protein homeostasis. lifesensors.comtocris.comnih.gov This intricate system selectively identifies and degrades proteins that are misfolded, damaged, or no longer needed. lifesensors.compreprints.org The process of tagging proteins for degradation involves a three-step enzymatic cascade:

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner. nih.govnih.gov

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme. nih.gov

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to the substrate. nih.govwikipedia.org

This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein. frontiersin.orgharvard.edu The human genome encodes for over 600 E3 ligases, providing immense specificity to the UPS. wikipedia.orgfrontiersin.org Dysregulation of the UPS has been implicated in a wide range of diseases, including cancer and neurodegenerative disorders. tocris.comnih.gov

Significance of Cereblon (CRBN) in Modulating Protein Homeostasis

Cereblon (CRBN) is a crucial component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). nih.govresearchgate.net Within this complex, CRBN functions as a substrate receptor, responsible for identifying and binding to specific proteins targeted for degradation. nih.govpatsnap.com The CRL4-CRBN complex then facilitates the ubiquitination of these substrates, leading to their destruction by the proteasome. nih.gov

CRBN plays a vital role in normal cellular processes, and mutations in the CRBN gene have been linked to intellectual disabilities. researchgate.net It has also been identified as the primary target of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). researchgate.netpatsnap.com These drugs bind to CRBN and modulate its substrate specificity, inducing the degradation of certain proteins that are not its natural targets. patsnap.com This has significant therapeutic implications, particularly in the treatment of certain cancers. patsnap.com The well-characterized interaction between CRBN and these small molecules has made it a popular E3 ligase to recruit in the design of PROTACs. revvity.com

Pomalidomide 4'-PEG4-amine as a Modular Component in PROTAC Synthesis

This compound is a bifunctional molecule specifically designed for the synthesis of PROTACs. bio-techne.comrndsystems.comtocris.com It consists of the pomalidomide moiety, which serves as the CRBN ligand, connected to a four-unit polyethylene (B3416737) glycol (PEG) linker that terminates in an amine group. bio-techne.comtocris.comglpbio.com This terminal amine provides a reactive handle for chemists to readily conjugate a ligand for a specific protein of interest, thereby creating a novel PROTAC. bio-techne.comtocris.com

Structural Design and Functional Implications for PROTAC Development

The structural design of this compound is critical to its function in PROTAC development.

Pomalidomide Moiety: This portion of the molecule is a well-established, high-affinity ligand for CRBN. researchgate.net Its inclusion ensures the efficient recruitment of the CRL4-CRBN E3 ligase complex.

PEG4 Linker: The polyethylene glycol linker is a flexible chain that provides the necessary spacing and orientation between the CRBN ligand and the POI ligand. The length and composition of the linker are crucial for the successful formation of a stable and productive ternary complex. The PEG nature of the linker can also improve the solubility and pharmacokinetic properties of the resulting PROTAC.

Terminal Amine: The primary amine at the end of the PEG linker offers a convenient point of attachment for a wide variety of POI ligands. bio-techne.comtocris.com This modularity allows for the rapid synthesis of a diverse library of PROTACs targeting different proteins.

The use of pre-functionalized building blocks like this compound has significantly streamlined the process of PROTAC synthesis, accelerating research and development in the field of targeted protein degradation.

Properties

IUPAC Name

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O8.ClH/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29;/h1-3,18,25H,4-15,24H2,(H,26,28,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXCSQUCSKIOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Elaboration of Pomalidomide 4 Peg4 Amine Conjugates

Methodologies for Pomalidomide (B1683931) Core Functionalization

The covalent attachment of linkers to the pomalidomide core is a key step in the synthesis of pomalidomide-based PROTACs. Several synthetic routes have been explored for this purpose, with Nucleophilic Aromatic Substitution (SNAr) being a prominent and widely utilized method.

Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed method for the functionalization of the pomalidomide core. nih.govexplorationpub.comresearchgate.net This reaction typically involves the displacement of a good leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org In the context of pomalidomide-based PROTAC synthesis, the SNAr reaction of 4-fluorothalidomide with a primary amine-terminated linker, such as a PEG4-amine, provides a direct and selective route to N-substituted pomalidomide conjugates. nih.govexplorationpub.com The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack, facilitating the reaction. wikipedia.org

The efficiency of the SNAr reaction can be influenced by various factors, including the nature of the nucleophile and the reaction conditions. Studies have shown that secondary amines often provide greater yields in SNAr reactions with 4-fluorothalidomide compared to primary amines. nih.govresearchgate.net This increased reactivity of secondary amines has been exploited to enhance the synthesis of pomalidomide conjugates. nih.govresearchgate.netrsc.org For instance, a study systematically evaluated the reaction conditions and found that temperature optimization is crucial for maximizing the yield of both primary and secondary amine-pomalidomide derivatives. nih.gov

Table 1: Comparison of Yields for Primary vs. Secondary Amine Nucleophiles in SNAr with 4-Fluorothalidomide This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Nucleophile Type Example Nucleophile Solvent Temperature (°C) Yield (%) Reference
Primary Amine Propargylamine DMF Not specified 25 nih.gov
Primary Amine Benzylamine DMSO Not specified 68 nih.gov
Primary Amine 4-Methoxyaniline DMSO Not specified 64 nih.gov
Primary Amine Glycine t-butyl ester DMSO Not specified 53 nih.gov

For these reasons, the SNAr reaction with 4-fluorothalidomide remains a preferred and more synthetically tractable route for creating amine-reactive pomalidomide conjugates. nih.gov

Polyethylene (B3416737) Glycol (PEG) Linker Synthesis and Variation

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the molecule's physicochemical properties, cell permeability, and ability to induce the formation of a productive ternary complex between the target protein and the E3 ligase. nih.govnih.govprecisepeg.com Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design due to their ability to increase water solubility and provide synthetic versatility. nih.govprecisepeg.combiochempeg.com

The PEG4-amine linker is a frequently utilized building block in the construction of pomalidomide-based PROTACs. medchemexpress.comtocris.com The length of the PEG linker is a critical parameter that requires careful optimization for each specific target protein and E3 ligase pair. nih.gov A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. nih.gov Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. nih.gov

The optimization of the PEG linker length is often an empirical process, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths. nih.govnih.gov For example, studies on ERα targeting PROTACs showed that a 16-atom PEG linker was significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities. nih.gov The hydrophilic nature of the PEG linker can also enhance the bioavailability and solubility of the PROTAC molecule. researchgate.net

The chemical composition and architecture of the linker significantly impact the properties and efficacy of PROTACs. nih.govprecisepeg.com While simple alkyl and PEG chains are common starting points, more rigid and complex linker structures are being explored to improve pharmacokinetic properties. nih.govresearchgate.net

PEG linkers offer good biocompatibility and allow for versatile chemical modifications. precisepeg.com However, they can have reduced metabolic stability compared to alkyl-based linkers. precisepeg.com The inclusion of other motifs within the linker, such as piperazine (B1678402), piperidine, or triazoles, can introduce rigidity and improve metabolic stability. nih.govprecisepeg.com For instance, replacing a flexible PEG linker with a more rigid piperazine and pyrimidine-containing linker has been shown to reduce lipophilicity and metabolic clearance. researchgate.net

The choice of linker architecture is a key aspect of "linkerology," a field dedicated to the systematic study and optimization of linkers in bifunctional molecules. enamine.net The commercial availability of a wide range of bifunctionalized PEG and other linker motifs facilitates the rapid assembly and screening of PROTAC libraries. nih.govenamine.net

Table 2: Properties of Different Linker Types Used in PROTACs This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Linker Type Key Characteristics Advantages Disadvantages Reference
Alkyl Chains Hydrophobic, synthetically accessible Chemically stable May limit aqueous solubility precisepeg.com
PEG Chains Hydrophilic, flexible Improves water solubility, biocompatible Can have reduced metabolic stability precisepeg.combiochempeg.com
Piperazine/Piperidine Rigid, introduces polarity Can improve pharmacokinetic properties May be synthetically more complex nih.govresearchgate.net

Advanced Conjugation Techniques for PROTAC Library Generation

The development of efficient and versatile conjugation methods is essential for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. One-pot synthesis strategies and click chemistry reactions are powerful tools in this regard.

A one-pot synthesis of JQ1-pomalidomide conjugates has been developed, which leverages the differential reactivity of primary and secondary amines. nih.govresearchgate.netrsc.org This approach avoids the need for protecting groups and intermediate purification steps, significantly streamlining the synthesis of PROTAC libraries with yields of up to 62%. nih.govresearchgate.netrsc.org

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," is another highly efficient method for assembling PROTACs. explorationpub.comscispace.com This reaction allows for the rapid and high-yielding conjugation of an alkyne-functionalized component with an azide-functionalized component. explorationpub.com This strategy has been successfully used to generate libraries of BRD4-targeting PROTACs with varying linker lengths by coupling terminal alkyne linkers to VHL or CRBN-targeting anchors. explorationpub.com The modularity of this approach is ideal for exploring the impact of linker length and composition on PROTAC activity. explorationpub.com

The availability of pre-functionalized building blocks, such as Pomalidomide 4'-PEG4-acid and Pomalidomide-C6-amine, further accelerates the synthesis of diverse PROTAC libraries by providing ready-to-use components for conjugation to a target protein ligand. broadpharm.comtocris.com

Parallel Synthesis and One-Pot Approaches for Rapid Exploration

The efficient construction of libraries of Pomalidomide-based conjugates for research, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), has driven the development of streamlined synthetic methodologies. Traditional multi-step syntheses for such conjugates are often hampered by low yields and the formation of intractable byproducts. nih.govrsc.org To overcome these challenges, parallel synthesis and one-pot approaches have been implemented to accelerate the exploration of new chemical entities.

One-pot strategies, which combine multiple reaction steps into a single procedure without isolating intermediates, offer a significant improvement in efficiency. semanticscholar.org A key approach involves exploiting the differential reactivity of nucleophiles. For instance, a one-pot, protecting-group-free synthesis has been developed for conjugating Pomalidomide to other molecules, such as the bromodomain inhibitor JQ1. nih.gov This method leverages the reactivity differences between various amine nucleophiles to achieve selective conjugation, producing final products in yields of up to 62%. nih.govrsc.org The primary synthetic route for creating the Pomalidomide core of these conjugates is often the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an appropriate amine-terminated linker. nih.govresearchgate.net

Parallel synthesis formats are employed to rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies. sigmaaldrich.com By using functionalized building blocks, such as Pomalidomide conjugated to a PEG linker with a reactive handle (e.g., an alkyne or amine), researchers can systematically vary the length and composition of the linker or the attached target-binding ligand. sigmaaldrich.com Solid-phase synthesis represents another powerful tool for rapid PROTAC development, where the Pomalidomide-linker moiety is constructed on a resin, followed by the introduction of a ligand for the protein of interest. nih.gov This methodology facilitates the synthesis of conjugates with various linker types, including amides, triazoles, and ureas, and simplifies purification. nih.gov

The table below summarizes findings from a study developing a one-pot synthesis for JQ1-Pomalidomide conjugates, illustrating the impact of linker choice on reaction yield.

ConjugateLinker TypeReported Yield
JQ1-Pomalidomide Conjugate 1Symmetrical Secondary Diamine50%
JQ1-Pomalidomide Conjugate 2Symmetrical Secondary Diamine37%
JQ1-Pomalidomide Conjugate (ARV-825)Primary Diamine21-62% range reported for various conjugates

Data synthesized from a study on one-pot synthesis of JQ1-pomalidomide conjugates. nih.gov

Analytical Methodologies for Compound Verification in Research

The structural verification and purity assessment of Pomalidomide 4'-PEG4-amine and its elaborated conjugates are critical steps in the research and development process. Due to the potential for heterogeneity and the presence of impurities from complex syntheses, a suite of analytical techniques is employed for comprehensive characterization. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of the final compound and for identifying and quantifying any related substances or impurities. ijisrt.comijisrt.com Validated HPLC methods are essential for ensuring the reliability of research findings, with purity levels of ≥95% often required for biological screening. tocris.com

Mass Spectrometry (MS) is the premier analytical tool for the structural characterization of PEGylated molecules. researchgate.net It provides highly sensitive and accurate mass determination, confirming the successful conjugation of the Pomalidomide moiety, the PEG linker, and any other attached ligands. researchgate.net Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the conjugate, helping to confirm the connectivity of the different components. researchgate.net For complex PEGylated biomolecules, mass spectrometry is invaluable for determining the degree of PEGylation and mapping the specific sites of conjugation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed structural information. It is used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the atoms within the molecule. researchgate.net For larger, more complex conjugates, NMR can also provide insights into the higher-order structure. nih.gov

The table below outlines common analytical methods used for the verification of Pomalidomide-PEG conjugates.

Analytical MethodPrimary Application for Verification
High-Performance Liquid Chromatography (HPLC)Purity assessment, separation of product from impurities and starting materials. ijisrt.comtocris.com
Mass Spectrometry (MS)Molecular weight confirmation, determination of PEGylation stoichiometry. researchgate.netresearchgate.net
Tandem Mass Spectrometry (MS/MS)Structural elucidation and confirmation of fragment connectivity. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of chemical structure and atom connectivity. researchgate.netnih.gov

Molecular and Biophysical Characterization of Pomalidomide 4 Peg4 Amine in Protac Action

Mechanistic Insights into Cereblon (CRBN) Engagement by Pomalidomide (B1683931) Scaffolds

The efficacy of Pomalidomide 4'-PEG4-amine in a PROTAC is fundamentally dependent on the interaction between its pomalidomide moiety and the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex nih.gov. The binding of pomalidomide to CRBN is a critical initiating event that ultimately leads to the ubiquitination and subsequent degradation of the target protein.

The interaction between pomalidomide and CRBN is highly specific and is dictated by the structural features of both the ligand and the protein. The pomalidomide molecule consists of a phthalimide (B116566) ring and a glutarimide (B196013) ring. The glutarimide ring is essential for binding to a tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN nih.gov. This binding is stabilized by a network of hydrogen bonds and hydrophobic interactions. Specifically, the glutarimide moiety of pomalidomide anchors into the binding pocket of CRBN nih.gov.

Modifications to the phthalimide ring of pomalidomide can influence its binding affinity and the subsequent recruitment of neosubstrates. The 4-amino group on the phthalimide ring of pomalidomide is crucial for its activity and provides a point of attachment for the PEG4 linker in this compound. Structural studies have revealed that the phthalimide portion of the molecule is more solvent-exposed, making it an ideal position for linker attachment without disrupting the critical interactions required for CRBN binding nih.gov.

Interacting MoietyKey Residues in CRBN Binding PocketType of Interaction
Glutarimide RingTryptophan (Trp) 380, Trp386, Trp400Hydrogen Bonding, Hydrophobic Interactions
Phthalimide RingSolvent ExposedAttachment point for linker

Upon binding to CRBN, pomalidomide induces a conformational change in the protein, creating a new binding surface. This altered surface can then recognize and bind to proteins that are not endogenous substrates of CRBN, referred to as "neosubstrates" biorxiv.orgnih.gov. This induced proximity between the neosubstrate and the E3 ligase complex leads to the ubiquitination of the neosubstrate and its subsequent degradation by the proteasome.

The specific neosubstrates recruited by the pomalidomide-CRBN complex are determined by the structural features of the neosubstrate, particularly the presence of a specific degradation signal or "degron." For example, the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) are well-characterized neosubstrates of the pomalidomide-CRBN complex researchgate.netsciepub.com. The ability of this compound to function effectively as part of a PROTAC relies on this principle of induced neosubstrate recognition, where the target protein tethered to the pomalidomide ligand becomes the neosubstrate for the CRL4^CRBN^ complex.

Biophysical Examination of Ternary Complex Formation

The formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein, and the E3 ligase, is a prerequisite for efficient protein degradation. Various biophysical techniques are employed to study the formation, stability, and kinetics of this complex.

A range of in vitro biophysical methods are utilized to characterize the ternary complex. These techniques provide quantitative data on the binding affinities and cooperativity of the interactions. springernature.comdundee.ac.uk

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of molecules in real-time by detecting changes in the refractive index at a sensor surface. It provides kinetic data, including association (kon) and dissociation (koff) rates.

Fluorescence-based techniques (e.g., FRET, FP): Förster Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are used to study proximity and binding events. These methods often require fluorescent labeling of the interacting partners.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques provide high-resolution three-dimensional structures of the ternary complex, offering detailed insights into the molecular interactions that stabilize the complex acs.org.

These investigations are crucial for understanding how the PROTAC molecule bridges the interaction between the E3 ligase and the target protein and for optimizing the design of more potent degraders.

The linker component of a PROTAC, in this case, the PEG4 chain in this compound, is not merely a passive spacer but plays a critical role in the formation and stability of the ternary complex precisepeg.comaxispharm.com. The length, composition, and flexibility of the linker significantly impact the efficacy of the PROTAC.

The PEG4 linker in this compound offers several advantageous properties:

Flexibility: The inherent flexibility of the PEG chain can accommodate the conformational requirements for the simultaneous binding of the pomalidomide moiety to CRBN and the target ligand to its protein, thereby facilitating the formation of a stable ternary complex nih.govresearchgate.net.

Solubility: PEG linkers are hydrophilic, which can improve the aqueous solubility of the PROTAC molecule, a common challenge in PROTAC design axispharm.com.

Length: The length of the linker is a critical parameter that must be optimized for each specific target. An optimal linker length allows for favorable protein-protein interactions between the E3 ligase and the target protein, which can enhance the stability of the ternary complex.

Studies have shown that both excessively short and long linkers can be detrimental to PROTAC activity, either by preventing ternary complex formation due to steric hindrance or by failing to induce productive ubiquitination researchgate.net. The four-unit length of the PEG linker in this compound represents a common starting point in PROTAC design, offering a balance of flexibility and distance.

Computational Approaches to PROTAC Design and Mechanism Elucidation

Computational modeling has become an indispensable tool in the rational design and optimization of PROTACs, including those utilizing the this compound scaffold. These methods provide valuable insights into the structure and dynamics of the ternary complex, guiding the selection of optimal linkers and attachment points.

Several computational strategies are employed:

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For PROTACs, docking can be used to model the binary interactions of the pomalidomide moiety with CRBN and the target ligand with its protein. More advanced protein-protein docking approaches can then be used to model the assembly of the ternary complex scienceopen.com.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ternary complex, allowing researchers to study its conformational flexibility, stability over time, and the key interactions that maintain its integrity. This can be particularly useful for assessing the behavior of the flexible PEG4 linker scienceopen.com.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to predict the binding affinities and cooperativity of ternary complex formation, aiding in the prioritization of candidate PROTAC molecules for synthesis and experimental testing.

These computational approaches accelerate the PROTAC design-build-test-analyze cycle by providing a structural and energetic rationale for the observed degradation efficiencies and by guiding the design of next-generation degraders with improved properties researchgate.net.

Molecular Docking and Dynamics Simulations for Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to proteins at an atomic level. elifesciences.orgnih.gov For a PROTAC containing this compound, these simulations provide insights into how the pomalidomide headpiece engages with the CRBN E3 ligase and how the entire PROTAC molecule facilitates the formation of a stable ternary complex.

Molecular Docking predicts the preferred orientation of the this compound within the binding pocket of CRBN. This process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their steric and electrostatic complementarity to the protein's active site. For pomalidomide-based PROTACs, docking studies are crucial for confirming that the pomalidomide moiety retains its binding affinity and orientation to CRBN, even with the attachment of the PEG4-amine linker. nih.govsemanticscholar.org The output of a docking simulation is typically a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity.

The conformational flexibility of the PEG4 linker, which is critical for allowing the PROTAC to adopt a conformation that facilitates the simultaneous binding of the target protein and CRBN. elifesciences.org

The key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the pomalidomide moiety to CRBN.

The stability of the entire ternary complex over time, which is a key determinant of the PROTAC's degradation efficiency.

The following table illustrates hypothetical data that could be generated from molecular docking and MD simulations for a PROTAC incorporating this compound targeting a hypothetical protein of interest (POI).

Computational MetricPredicted ValueInterpretation
Molecular Docking
Binding Affinity (kcal/mol)-8.5Strong predicted binding affinity of the pomalidomide moiety to CRBN.
Key H-Bond InteractionsASN351, HIS353Specific amino acid residues in CRBN predicted to form stable hydrogen bonds with the pomalidomide head.
Molecular Dynamics
RMSD of Pomalidomide (Å)1.2Low root-mean-square deviation indicates high stability of the pomalidomide binding pose within the CRBN pocket over the simulation time.
Ternary Complex StabilityStable for 100 nsThe overall PROTAC-mediated complex between the POI and CRBN remains intact throughout the simulation, suggesting a favorable conformation for ubiquitination.

Note: The data presented in this table is for illustrative purposes to demonstrate the output of these computational techniques and is not based on published experimental data for this specific molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for PROTAC Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of PROTACs, QSAR models can be developed to predict the degradation efficiency of new PROTAC designs, thereby accelerating the optimization process.

For a series of PROTACs based on the this compound scaffold, a QSAR study would involve synthesizing and testing a library of related compounds where, for example, the linker length or the warhead targeting the protein of interest is systematically varied. The biological activity, such as the half-maximal degradation concentration (DC50), would then be correlated with various molecular descriptors calculated from the 3D structure of the PROTACs.

These descriptors can be categorized as:

Electronic: e.g., partial charges, dipole moment.

Steric: e.g., molecular volume, surface area.

Hydrophobic: e.g., logP.

Topological: e.g., connectivity indices.

A multiple linear regression or machine learning algorithm is then used to build a model that can predict the activity of new, unsynthesized PROTACs. For PROTACs containing this compound, a QSAR model could help to answer key design questions, such as the optimal linker length for a specific target protein.

Below is an example of a data table that would be used to build a QSAR model for a series of PROTACs with varying PEG linker lengths attached to the pomalidomide core.

PROTAC DerivativeLinker Length (n) in Pomalidomide 4'-PEGn-amineMolecular WeightLogPDC50 (nM)
Compound 12440.481.2150
Compound 23484.531.075
Compound 3 (this compound based) 4 528.59 0.8 30
Compound 45572.640.650
Compound 56616.700.4120

Note: This data is hypothetical and for illustrative purposes only.

From such data, a QSAR model might reveal a parabolic relationship between linker length and degradation activity, with the PEG4 linker representing the optimal length for this particular target, leading to the most potent degradation.

Functional Assessment of Pomalidomide 4 Peg4 Amine Based Protacs in Cellular Research Models

In Vitro and Cellular Assays for Targeted Protein Degradation

The initial evaluation of a Pomalidomide (B1683931) 4'-PEG4-amine-based PROTAC involves confirming its ability to induce the degradation of the intended target protein within a cellular context.

Several robust methodologies are employed to quantify the degradation of a target protein following treatment with a PROTAC.

Western Blotting: This is a conventional and widely used technique to measure the levels of a specific protein in a cell lysate. researchgate.net Cells are treated with varying concentrations of the PROTAC for a defined period, after which the cells are lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody specific to the target protein, allowing for the visualization and quantification of the protein levels. The results from Western blotting are often used to determine key parameters of PROTAC efficacy, such as the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). nih.gov

Table 1: Representative Western Blot Quantification Data for a Hypothetical PROTAC-X (utilizing Pomalidomide 4'-PEG4-amine)

PROTAC-X Concentration (nM) Target Protein Level (% of Control)
0.1 98
1 85
10 52
100 15
1000 12

This table illustrates the dose-dependent degradation of a target protein. The "Hook Effect," a phenomenon where the degradation efficiency decreases at very high concentrations of the PROTAC, is also depicted.

Reporter Gene Assays: To facilitate higher-throughput screening, reporter systems can be engineered where the target protein is fused to a reporter protein, such as luciferase (e.g., NanoLuc® or HiBiT) or a fluorescent protein (e.g., GFP). nih.gov The degradation of the target protein results in a corresponding decrease in the reporter signal, which can be easily and quantitatively measured. nih.gov These assays are particularly useful for the initial screening of a library of PROTACs to identify the most potent candidates.

Since this compound recruits the CRBN E3 ligase, it is crucial to demonstrate that the observed protein degradation is dependent on the ubiquitin-proteasome system (UPS).

Ubiquitination Assays: In-cell ubiquitination assays can be performed to detect the increase in ubiquitinated forms of the target protein upon PROTAC treatment. This is typically done by immunoprecipitating the target protein from cell lysates and then performing a Western blot using an antibody that recognizes ubiquitin. An increase in high-molecular-weight smears, corresponding to poly-ubiquitinated protein, confirms that the PROTAC is successfully inducing the ubiquitination of its target.

Proteasome Inhibition: To further confirm the role of the proteasome, cells can be co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation of the target protein is blocked in the presence of the proteasome inhibitor, it provides strong evidence that the degradation is mediated by the proteasome.

Investigation of PROTAC Specificity and Selectivity in Biological Systems

An ideal PROTAC should be highly selective for its intended target, minimizing off-target effects that could lead to toxicity.

As mentioned earlier, mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC. By comparing the entire proteome of treated and untreated cells, any unintended protein degradation can be identified. A significant concern with pomalidomide-based PROTACs is the potential for off-target degradation of zinc finger (ZF) proteins, which are natural substrates of the CRBN E3 ligase when modulated by immunomodulatory drugs. researchgate.netbiorxiv.orgnih.govtocris.com Therefore, proteomic analyses of PROTACs containing this compound must carefully scrutinize the levels of known ZF substrates of CRBN.

Table 2: Illustrative Proteomic Data for a Hypothetical PROTAC-Y (utilizing this compound)

Protein Fold Change (PROTAC-Y vs. Control) p-value Notes
Target Protein A -10.5 <0.001 On-target degradation
ZFP91 -1.2 >0.05 Minimal off-target effect
IKZF1 -1.1 >0.05 Minimal off-target effect
Protein B -1.3 >0.05 No significant off-target degradation

This conceptual data table shows significant and selective degradation of the intended target protein with minimal impact on a known off-target zinc finger protein (ZFP91) and other proteins in the proteome.

The efficacy of a PROTAC can be highly dependent on the specific target protein. Therefore, it is often informative to compare the degradation profile of a this compound-based PROTAC targeting one protein with a similar PROTAC targeting a different protein. This can provide insights into how the target protein's cellular localization, abundance, and interaction partners may influence its susceptibility to PROTAC-mediated degradation. Such comparative studies help in establishing the versatility and potential limitations of the this compound linker-ligand combination.

Exploration of Catalytic Degradation Mechanisms

A key advantage of PROTACs over traditional inhibitors is their catalytic mode of action. A single PROTAC molecule can induce the degradation of multiple target protein molecules. This catalytic activity can be inferred from cellular assays. For instance, sustained and profound degradation of the target protein at sub-stoichiometric concentrations of the PROTAC is a strong indicator of catalytic turnover. Kinetic studies, measuring the rate of protein degradation and recovery after washout of the PROTAC, can also provide insights into the catalytic efficiency of the molecule. The ability of a this compound-based PROTAC to induce degradation at very low concentrations and for an extended period after its removal from the culture medium would be a hallmark of its catalytic nature.

Emerging Research Avenues and Future Directions for Pomalidomide 4 Peg4 Amine in Chemical Biology

Integration into Advanced PROTAC Architectures and Platforms

The modular nature of Pomalidomide (B1683931) 4'-PEG4-amine makes it an ideal component for the development of sophisticated PROTAC architectures that go beyond simple one-to-one protein degradation. These advanced platforms are designed to offer greater therapeutic control and the ability to tackle more complex biological problems.

Researchers are exploring the use of Pomalidomide 4'-PEG4-amine in the construction of multi-targeting PROTACs, which are designed to degrade multiple proteins simultaneously. For instance, a dual degrader targeting both Polo-like kinase 1 (PLK1) and BRD4 has been developed by linking the dual inhibitor BI2536 to pomalidomide. This approach could offer synergistic therapeutic effects and a strategy to overcome drug resistance.

Conditional degraders represent another exciting frontier. These are PROTACs that are activated only under specific cellular conditions, such as the presence of a particular enzyme or a unique microenvironment found in tumor cells. This conditionality can be achieved by incorporating "caging" groups that are cleaved by specific cellular triggers, thereby releasing the active PROTAC and minimizing off-target effects.

PROTAC ArchitectureDescriptionPotential Advantage
Multi-Targeting Degrades two or more different proteins.Synergistic efficacy, overcoming resistance.
Conditional Activated by specific cellular signals.Increased tumor specificity, reduced toxicity.

Achieving precise control over where and when a PROTAC is active is a key goal in the field. One promising strategy involves the development of "photoPROTACs," which incorporate photoswitchable linkers. These linkers can change their shape in response to light, allowing for the reversible activation or deactivation of the PROTAC's degradation activity. This technology could enable researchers to control protein degradation with high spatial and temporal resolution, which is invaluable for studying dynamic biological processes and could lead to more targeted therapies with fewer side effects.

Overcoming Mechanisms of Resistance in Research Models

The emergence of resistance to PROTACs is a significant challenge. Understanding and overcoming these resistance mechanisms is a major focus of current research.

One of the primary mechanisms of resistance to pomalidomide-based PROTACs involves alterations in the CRBN E3 ligase. This can include mutations in the CRBN gene or downregulation of CRBN protein expression, both of which prevent the PROTAC from effectively recruiting the E3 ligase. Studies have shown that cancer cells can become resistant to CRBN-recruiting PROTACs by acquiring genomic alterations that compromise the core components of the E3 ligase complex.

To counteract resistance, researchers are investigating combination therapies. For example, combining a pomalidomide-based PROTAC with other therapeutic agents could create a multi-pronged attack that is more difficult for cancer cells to overcome. In the context of multiple myeloma, pomalidomide is being used in combination with other drugs to overcome lenalidomide (B1683929) refractoriness. Another approach is to develop PROTACs that recruit alternative E3 ligases, such as DCAF1, which could be effective in cells that have developed resistance to CRBN-based degraders.

Resistance MechanismOvercoming Strategy
CRBN mutation/downregulationUse PROTACs that recruit alternative E3 ligases (e.g., VHL, DCAF1).
Upregulation of target proteinCombination with drugs that inhibit target protein synthesis.
Alterations in the ubiquitin-proteasome systemCombination with agents that modulate the ubiquitin-proteasome pathway.

Expanding the Scope of Undruggable Protein Targets

A key advantage of PROTAC technology is its potential to target proteins that have historically been considered "undruggable" with conventional small-molecule inhibitors. This compound is instrumental in developing PROTACs against these challenging targets.

Transcription factors, for example, are a major class of proteins that are difficult to target due to their lack of well-defined binding pockets. However, PROTACs can be designed to bind to less-conserved regions of these proteins and still induce their degradation. Pomalidomide-based PROTACs have been successfully developed to degrade transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3). More recent efforts have focused on targeting other transcription factors implicated in cancer.

Epigenetic proteins, which regulate gene expression without altering the DNA sequence, are another important class of undruggable targets. Pomalidomide-based PROTACs have been developed to degrade histone deacetylases (HDACs) and other epigenetic modifiers, opening up new possibilities for treating diseases driven by epigenetic dysregulation.

Undruggable Target ClassExample(s)Therapeutic Potential
Transcription Factors Ikaros (IKZF1), Aiolos (IKZF3)Hematological malignancies
Epigenetic Proteins Histone Deacetylases (HDACs)Cancers, inflammatory diseases
Scaffolding Proteins -Various diseases

Novel Target Protein Ligand Discovery

This compound serves as a versatile platform for the discovery and validation of novel ligands for target proteins. By attaching a known or putative ligand for a protein of interest to the terminal amine of this compound, researchers can create a PROTAC to test the ligand's ability to induce the degradation of its target. This approach is particularly valuable for identifying and optimizing ligands for proteins that have been traditionally considered "undruggable."

A notable example of this application is in the development of PROTACs targeting the transcription factor FoxP3, a key regulator of immune responses. Researchers have utilized a Pomalidomide-PEG4 conjugate to create a FoxP3-targeting PROTAC. This molecule was shown to effectively degrade FoxP3, thereby reducing the suppressive function of regulatory T cells (Tregs) and enhancing anti-tumor immunity .

The modular nature of PROTACs constructed from this compound allows for the rapid synthesis and screening of a library of potential degraders. This high-throughput approach can accelerate the identification of potent and selective ligands for a wide range of protein targets. The data below illustrates the potential for discovering novel degraders for various protein classes.

Target Protein ClassExample TargetPROTAC ApproachPotential Therapeutic Area
Transcription FactorsFoxP3Pomalidomide-PEG4-conjugate linked to a FoxP3-binding peptide. Oncology
KinasesCDK8Pomalidomide-based PROTACs have been developed to degrade CDK8.Oncology
Epigenetic RegulatorsBRD4Pomalidomide-PEG linkers have been used in PROTACs to degrade BRD4. nih.govOncology, Inflammation

Exploration of Diverse E3 Ligase Recruiters in Conjunction with this compound Analogs

While this compound specifically recruits the CRBN E3 ligase, the principles of its design can be extended to explore the vast landscape of over 600 E3 ligases in the human genome. By replacing the pomalidomide moiety with ligands for other E3 ligases, researchers can create a diverse array of PROTACs with potentially different degradation profiles and tissue specificity.

The linker component, in this case, a PEG4 chain, plays a crucial role in the efficacy of the PROTAC. The length and flexibility of the linker can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and degradation. Studies have shown that variations in linker length and composition can dramatically affect the degradation efficiency of PROTACs nih.gov.

Furthermore, analogs of this compound are being developed to overcome some of the limitations of pomalidomide-based PROTACs, such as off-target degradation of zinc-finger proteins nih.govresearchgate.net. By modifying the pomalidomide scaffold, it is possible to create PROTACs with improved selectivity and reduced off-target effects.

The following table summarizes the key components of PROTACs and how they can be varied to explore new chemical space.

PROTAC ComponentVariationImpact on PROTAC FunctionExample
E3 Ligase LigandRecruiting different E3 ligases (e.g., VHL, MDM2, cIAP1). Alters tissue specificity, degradation kinetics, and potential off-target effects.Replacing pomalidomide with a VHL ligand.
LinkerVarying length, rigidity, and chemical composition (e.g., alkyl chains, PEG chains of different lengths). nih.govOptimizes ternary complex formation and can influence cell permeability and metabolic stability.Using a PEG linker with a different number of repeating units.
Target Protein LigandUtilizing different ligands for the same target or targeting new proteins.Determines the target protein to be degraded.Conjugating a ligand for a previously "undruggable" protein.

Contribution to Fundamental Understanding of Protein Homeostasis and Degradation Pathways

The use of this compound and related PROTACs has significantly contributed to our fundamental understanding of protein homeostasis and the ubiquitin-proteasome system. These chemical tools allow for the acute and selective degradation of specific proteins, enabling researchers to study the functional consequences of protein loss with high temporal resolution.

One of the key insights gained from the use of pomalidomide-based PROTACs is the understanding of the "off-target" effects of the pomalidomide moiety itself. Pomalidomide and its analogs can act as "molecular glues," inducing the degradation of naturally occurring neosubstrates, such as the transcription factors IKZF1 and IKZF3 nih.govnih.gov. This has led to a deeper appreciation of the plasticity of E3 ligase-substrate interactions and has opened up new avenues for the discovery of novel molecular glue degraders.

Quantitative proteomics studies using pomalidomide-based PROTACs have provided a global view of the cellular response to the degradation of a specific target protein. These studies can reveal downstream effects on protein expression, signaling pathways, and cellular processes, providing a more comprehensive understanding of the target protein's function. For example, quantitative proteomics of cells treated with a BRD4-degrading PROTAC confirmed the downregulation of BRD2 and BRD3, as well as the oncoproteins MYC and PIM1, without affecting IMiD neosubstrates like IKZF1 and IKZF3 researchgate.netselleck.co.jp.

The challenges encountered in PROTAC development, such as the "hook effect" and the development of resistance, have also spurred further research into the intricacies of the ubiquitin-proteasome system. The study of these phenomena is providing new insights into the regulation of protein degradation and the mechanisms that cells use to maintain protein homeostasis.

Q & A

Q. How can this compound be integrated into multifunctional nanoparticles for dual drug delivery?

  • Methodological Answer : Synthesize PLGA-PEG4-pomalidomide nanoparticles via nanoprecipitation. Load with a hydrophobic chemotherapeutic (e.g., paclitaxel) and characterize drug release profiles (pH 5.5 vs. 7.4). Validate CRBN-dependent cytotoxicity in 3D spheroid models using live/dead staining .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.